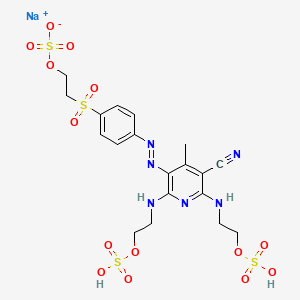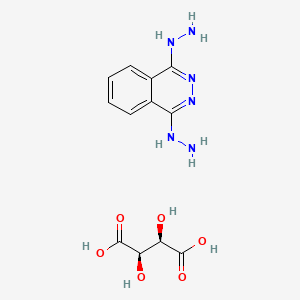
Dihydralazine tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydralazine tartrate is a chemical compound used primarily as an antihypertensive agent. It is a derivative of hydralazine and belongs to the hydrazinophthalazine chemical class. This compound functions by combating the effects of adrenaline and expanding blood vessels, thereby enabling smoother blood flow and reducing blood pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihydralazine tartrate involves the reaction of hydralazine with tartaric acid. The process typically requires controlled temperature conditions to ensure the purity and stability of the final product. For instance, during the salifying process, the temperature is strictly controlled between 60-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The production process is designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance .
Analyse Des Réactions Chimiques
Types of Reactions
Dihydralazine tartrate undergoes several types of chemical reactions, including:
Oxidation: Dihydralazine can be oxidized under certain conditions, leading to the formation of various degradation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Dihydralazine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride can be used, often under mild conditions.
Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives and phthalazine compounds. These products can be characterized using techniques such as HPLC-UV, LC-DAD, and LC-MS .
Applications De Recherche Scientifique
Dihydralazine tartrate has several scientific research applications, including:
Mécanisme D'action
Dihydralazine tartrate exerts its effects by inhibiting the action of adrenaline and expanding blood vessels. This leads to a reduction in blood pressure and improved blood flow. The compound targets arterial vessels, reducing their resistance and facilitating smoother blood flow. The exact molecular pathways involved include the inhibition of adenylyl cyclase and reduction of cyclic AMP levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydralazine: Shares a similar mechanism of action and is also used as an antihypertensive agent.
Isosorbide dinitrate: Often used in combination with hydralazine for the treatment of heart failure.
Reserpine: Another antihypertensive agent with a different mechanism of action
Uniqueness
Dihydralazine tartrate is unique in its specific action on arterial vessels, making it particularly effective in reducing arterial resistance. Its combination with other drugs, such as hydrochlorothiazide, enhances its therapeutic efficacy and broadens its application in treating various types of hypertension .
Propriétés
Numéro CAS |
85851-61-2 |
|---|---|
Formule moléculaire |
C12H16N6O6 |
Poids moléculaire |
340.29 g/mol |
Nom IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;(4-hydrazinylphthalazin-1-yl)hydrazine |
InChI |
InChI=1S/C8H10N6.C4H6O6/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7;5-1(3(7)8)2(6)4(9)10/h1-4H,9-10H2,(H,11,13)(H,12,14);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clé InChI |
HLSKIRWZKAEOEB-LREBCSMRSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=NN=C2NN)NN.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN=C2NN)NN.C(C(C(=O)O)O)(C(=O)O)O |
Numéros CAS associés |
84912-25-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1[3H],9'-[9H]xanthene]-3-one](/img/structure/B13772595.png)
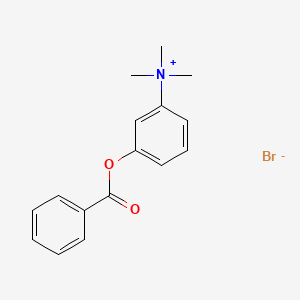
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)
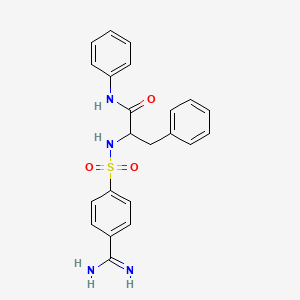
![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)
![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)
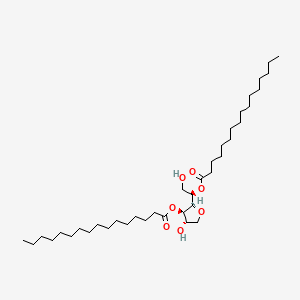
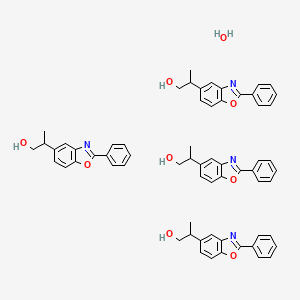
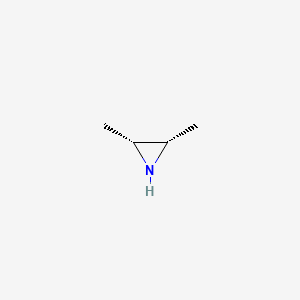
![Ethanaminium, 2-cyano-N-ethyl-N,N-bis[2-[(1-oxodocosyl)amino]ethyl]-, ethyl sulfate](/img/structure/B13772656.png)
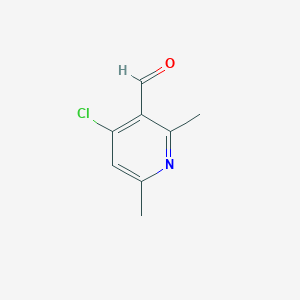
![1-{2,5-Bis[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}ethan-1-one--hydrogen chloride (1/2)](/img/structure/B13772668.png)
